![molecular formula C17H20BrNO3S B14199320 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)- CAS No. 871113-64-3](/img/structure/B14199320.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- is a complex organic compound that features a biphenyl core with a sulfonamide group, a bromine atom, and a hydroxypentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- typically involves multiple steps. One common method starts with the bromination of biphenyl to introduce the bromine atom at the 4’ position. This is followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl chain can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl chain yields carboxylic acids, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The bromine atom and hydroxypentyl chain may also play roles in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-Biphenyl]-4-sulfonamide, 4’-chloro-N-(5-hydroxypentyl)-
- [1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(5-hydroxypentyl)-
- [1,1’-Biphenyl]-4-sulfonamide, 4’-iodo-N-(5-hydroxypentyl)-
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .
Eigenschaften
CAS-Nummer |
871113-64-3 |
|---|---|
Molekularformel |
C17H20BrNO3S |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-(5-hydroxypentyl)benzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)23(21,22)19-12-2-1-3-13-20/h4-11,19-20H,1-3,12-13H2 |
InChI-Schlüssel |
GPTAEQGSLJWNIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)NCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


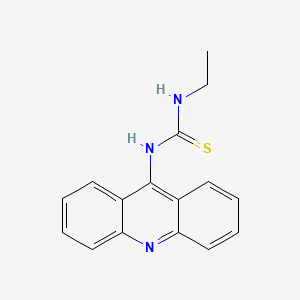
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
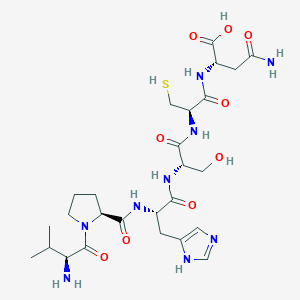
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
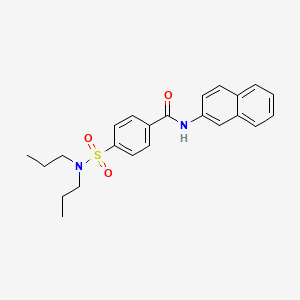
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
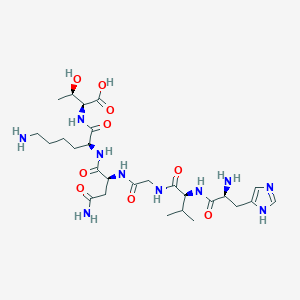
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
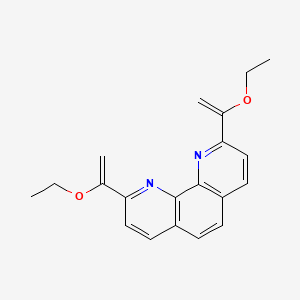
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

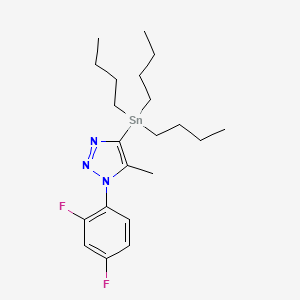
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
